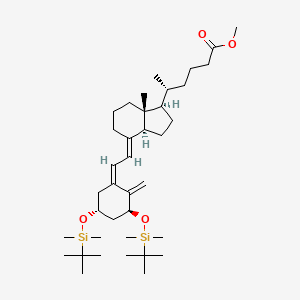

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₆₈O₄Si₂ and its molecular weight is 645.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester (CAS Number: 145372-43-6) is a synthetic derivative of calcitriol, the active form of vitamin D. This compound has garnered attention due to its potential biological activities, particularly its interactions with the vitamin D receptor (VDR) and its implications in various physiological processes.

- Molecular Formula : C38H68O4Si2

- Molecular Weight : 645.12 g/mol

- CAS Number : 145372-43-6

The biological activity of this compound primarily revolves around its role as a VDR agonist. The VDR is a nuclear receptor that mediates the effects of calcitriol and its analogs on gene expression related to calcium homeostasis, immune function, and cell proliferation. Recent studies have shown that 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol exhibits significant binding affinity to VDR, leading to transcriptional regulation of target genes.

Key Findings:

- VDR Activation : The compound has been demonstrated to activate VDR-mediated transcription in vitro. Its effective concentration (EC50) for VDR activation was reported at approximately 0.66 μM, indicating a potent agonistic effect compared to other known VDR ligands .

- Gene Regulation : It upregulates the expression of CYP24A1, a key enzyme involved in vitamin D metabolism, thus contributing to local regulation of vitamin D levels within tissues .

- Anti-inflammatory Effects : In macrophage models stimulated with interferon γ and lipopolysaccharide, the compound reduced the production of pro-inflammatory cytokines such as IL-1β and nitric oxide, showcasing its potential anti-inflammatory properties .

Biological Activity Data

Study on Prostate Cancer Cells

In a study involving DU145 prostate cancer cells, treatment with 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol resulted in a nine-fold increase in CYP24A1 expression at a concentration of 7.5 μM. This effect was significantly lower than that observed with calcitriol at 20 nM but still indicated a notable capacity for gene regulation related to cancer progression .

Effects on Immune Function

Another investigation highlighted the compound's role in modulating immune responses. By inhibiting the expression of inflammatory markers in macrophages, it demonstrated potential therapeutic benefits for conditions characterized by chronic inflammation .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C38H68O4Si2

- Molecular Weight : 645.12 g/mol

- CAS Number : 145372-43-6

Biochemical Research

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester is utilized as a biochemical tool in proteomics research. Its structural similarity to calcitriol allows it to be used in studies investigating vitamin D metabolism and signaling pathways within cells .

Pharmacological Studies

The compound has been studied for its effects on calcium metabolism and bone health. Research indicates that derivatives of calcitriol can modulate the expression of genes involved in calcium absorption and bone formation. For example, studies have shown that calcitriol derivatives can enhance intestinal absorption of calcium, making them potential candidates for treating conditions like osteoporosis .

Cancer Research

There is ongoing research into the role of vitamin D analogs, including this compound, in cancer therapy. Some studies suggest that calcitriol derivatives may inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Bone Health

A study published in a peer-reviewed journal investigated the effects of various calcitriol analogs on bone density in osteoporotic models. The results indicated that this compound significantly improved bone mineral density compared to controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study utilized various concentrations of the compound and assessed cell viability using MTT assays .

Propriétés

IUPAC Name |

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21-/t27-,31-,32-,33+,34+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGWSEUEDPLMHW-MUWHYZOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.